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2,3-Diethyl-5,6-dimethylpyrazine

Flavour chemistry Formulation science Lipophilicity

2,3-Diethyl-5,6-dimethylpyrazine is a tetrasubstituted alkylpyrazine (C10H16N2, MW 164.25 g/mol) belonging to the pyrazine class of nitrogen-containing heterocycles. It has been detected as a volatile constituent in roasted Arabica and Robusta coffees, where it contributes to roast coffee aroma.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 106060-96-2
Cat. No. B14156175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethyl-5,6-dimethylpyrazine
CAS106060-96-2
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N=C1CC)C)C
InChIInChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3
InChIKeyYAGSHZPMYHTMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethyl-5,6-dimethylpyrazine (CAS 106060-96-2): Compound Identity and Selection-Relevant Characteristics


2,3-Diethyl-5,6-dimethylpyrazine is a tetrasubstituted alkylpyrazine (C10H16N2, MW 164.25 g/mol) belonging to the pyrazine class of nitrogen-containing heterocycles [1]. It has been detected as a volatile constituent in roasted Arabica and Robusta coffees, where it contributes to roast coffee aroma [2]. Computed physicochemical properties include an ACD/LogP of 2.62, a predicted boiling point of 216.1±35.0 °C at 760 mmHg, estimated water solubility of 144 mg/L at 25 °C, and a vapour pressure of 0.2±0.4 mmHg at 25 °C . An experimentally determined Kovats retention index of 1527 on a Carbowax 20M polar capillary column is available for chromatographic identification [3]. The compound carries ChEBI ID CHEBI:193707 and is catalogued in PubChem (CID 182198) and HMDB (HMDB0039980) [4].

Why 2,3-Diethyl-5,6-dimethylpyrazine Cannot Be Swapped with Structurally Similar Alkylpyrazines


Alkylpyrazines exhibit extreme sensitivity of both olfactory potency and physicochemical behaviour to subtle changes in substitution pattern. The seminal structure-odour-activity study by Wagner et al. (1999) demonstrated that replacing a methyl group at position 2 of trimethylpyrazine with an ethyl group to yield 2-ethyl-3,5-dimethylpyrazine produced a 4500-fold decrease in odour threshold [1]. This class-level principle—that a single alkyl group variation can alter sensory potency by orders of magnitude—applies directly to 2,3-diethyl-5,6-dimethylpyrazine. Changing its 5,6-dimethyl-2,3-diethyl substitution to the 2,3-diethyl-5-methyl pattern (CAS 18138-04-0) shifts molecular weight from 164.25 to 150.22 g/mol, reduces XLogP3 from 2.2 to approximately 1.90, and alters boiling point and water solubility, all of which affect flavour release kinetics and processing behaviour [2]. Furthermore, the absence of FEMA or JECFA listing for 2,3-diethyl-5,6-dimethylpyrazine, in contrast to many approved in-class analogs, makes indiscriminate substitution a regulatory non-starter for food-use applications [3]. These differences mean that generic in-class substitution risks both sensory failure and compliance violation.

Quantitative Differentiation Evidence: 2,3-Diethyl-5,6-dimethylpyrazine vs. Comparator Alkylpyrazines


LogP-Driven Hydrophobicity Differentiation: 2,3-Diethyl-5,6-dimethylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine

2,3-Diethyl-5,6-dimethylpyrazine (target) exhibits an ACD/LogP of 2.62 , which is 61% higher than the ACD/LogP of 1.63 reported for 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0) . This difference in predicted octanol-water partition coefficient indicates that the target compound partitions more strongly into lipophilic phases, affecting both flavour release from food matrices and extraction efficiency in analytical workflows.

Flavour chemistry Formulation science Lipophilicity

Retention Index Gap: Unambiguous Chromatographic Resolution from 2,3-Diethylpyrazine

The experimentally determined retention index of 2,3-diethyl-5,6-dimethylpyrazine on a Carbowax 20M polar capillary column is 1527 [1]. Its closest disubstituted structural analog, 2,3-diethylpyrazine (CAS 15707-24-1), has a reported retention index of 1449 on DB-Wax and 1458 on Supelcowax-10 under comparable polar-phase conditions [2]. This ΔRI of approximately 70-80 index units on a polar stationary phase provides sufficient resolution for unambiguous identification in complex food volatile extracts, where mass spectral similarity among pyrazine isomers renders MS-only identification unreliable [3].

Analytical chemistry GC-MS quality control Chromatographic identification

Boiling Point Differential: Processing Window vs. 2-Ethyl-3,5-dimethylpyrazine

The predicted boiling point of 2,3-diethyl-5,6-dimethylpyrazine is 216.1±35.0 °C at 760 mmHg , compared to 188.8±35.0 °C for 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0) , representing a Δ of +27.3 °C. For 2,3,5-trimethylpyrazine (CAS 14667-55-1), the experimentally determined boiling point is 171-172 °C [1], a Δ of approximately +44 °C below the target compound. This higher boiling point of 2,3-diethyl-5,6-dimethylpyrazine reflects the increased molecular weight from additional ethyl substitution and translates to lower volatility, which can be advantageous in high-temperature food processing (e.g., baking, extrusion) where retention of volatile flavour compounds is critical.

Thermal processing Flavour encapsulation Volatility

Aqueous Solubility Drop: Formulation Constraints vs. Tetramethylpyrazine

The estimated water solubility of 2,3-diethyl-5,6-dimethylpyrazine is 144 mg/L at 25 °C [1]. By contrast, 2,3,5,6-tetramethylpyrazine (CAS 1124-11-4) has a reported experimental water solubility of approximately 4 g/L at 20 °C , roughly 28-fold higher. This large solubility differential arises from the replacement of two methyl groups with two ethyl groups, which increases the hydrophobic surface area and reduces the capacity for water solvation. While class-level inference from the Wagner et al. (1999) study indicates that increasing alkyl chain length progressively reduces water solubility in the pyrazine series [2], the magnitude of this effect between the tetramethyl and diethyl-dimethyl analogs is substantial and directly relevant to formulation design.

Aqueous formulation Beverage applications Solubility engineering

Regulatory Status Gap: Procurement-Relevant Differentiation from FEMA/JECFA-Approved Analogs

2,3-Diethyl-5,6-dimethylpyrazine does not possess a FEMA number, is not listed by JECFA as a food flavouring, and carries no DG SANTE food flavouring registration [1]. In contrast, its comparator 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0) holds FEMA No. 3149/3150 and JECFA No. 775/776 [2], while 2,3-diethyl-5-methylpyrazine (CAS 18138-04-0) holds FEMA No. 3336 [3], and 2,3,5,6-tetramethylpyrazine (CAS 1124-11-4) holds FEMA No. 3237 and JECFA No. 784 [4]. This regulatory disparity means that for food and beverage applications requiring documented flavour ingredient approval, the target compound cannot serve as a direct drop-in replacement for approved analogs without additional regulatory filings.

Regulatory compliance Food-grade procurement GRAS status

XLogP3 Homologous Series Trend: Systematic Lipophilicity Differentiation Across Alkylpyrazine Series

The PubChem-computed XLogP3 values reveal a clear homologous series trend for tetrasubstituted and trisubstituted alkylpyrazines. 2,3-Diethyl-5,6-dimethylpyrazine has an XLogP3 of 2.2 [1], placing it at the higher end of lipophilicity within the alkylpyrazine family. By comparison, 2,3-diethyl-5-methylpyrazine yields XLogP3 ~1.90 [2], 2,3,5,6-tetramethylpyrazine yields XLogP3 ~1.3 , and the compound's own PubChem entry provides direct corroboration [1]. This systematic increase of approximately 0.3-0.4 logP units per additional methylene (-CH₂-) unit is consistent with the expected behaviour of a homologous alkylpyrazine series and supports the use of computational LogP values as a procurement specification parameter when experimental LogP data are unavailable.

QSAR Homologous series Partitioning behaviour

Evidence-Backed Application Scenarios for 2,3-Diethyl-5,6-dimethylpyrazine Procurement


GC-MS Analytical Reference Standard for Coffee Aroma Research

The experimentally verified retention index of 1527 on Carbowax 20M [1], combined with the unequivocal molecular formula C10H16N2 (distinct from the common C8H12N2 and C9H14N2 pyrazines), makes 2,3-diethyl-5,6-dimethylpyrazine a valuable reference standard for identifying and quantifying roast coffee aroma constituents. Its presence in both Arabica and Robusta coffees has been documented [2], but the compound has not been quantified in published literature. Laboratories performing aroma extract dilution analysis (AEDA) or stable isotope dilution analysis (SIDA) of coffee volatiles require authenticated reference material of this compound to close this quantification gap, particularly given the chromatographic co-elution risk with isomeric diethyl-dimethylpyrazines (e.g., 2,5-diethyl-3,6-dimethylpyrazine) that share the same molecular formula and very similar mass spectra [3].

High-Temperature Process Flavour Development (Baked Goods, Extruded Cereals, Roasted Nuts)

The predicted boiling point of 216.1 °C—approximately 27 °C higher than 2-ethyl-3,5-dimethylpyrazine and 44 °C higher than 2,3,5-trimethylpyrazine [1]—positions 2,3-diethyl-5,6-dimethylpyrazine as a candidate for process flavour applications where thermal stability is paramount. In high-temperature processing (baking at 180-220 °C, extrusion at 150-200 °C, nut roasting at 160-200 °C), less volatile pyrazine flavourants are retained more effectively, potentially reducing the over-dosing required to compensate for aroma loss. Its higher logP (ACD/LogP 2.62) further favours retention in lipid-rich matrices such as roasted nuts, chocolate, and fried snacks [2]. However, users must verify that the absence of FEMA/JECFA approval [3] is compatible with their intended end-use regulatory jurisdiction.

Structure-Odour-Activity Relationship (SOAR) Studies for Olfactory Receptor Mapping

The alkylpyrazine family provides a well-characterised scaffold for olfactory receptor studies, as demonstrated by the identification of OR5K1 as a specialised pyrazine-selective odorant receptor conserved across mammals [1]. 2,3-Diethyl-5,6-dimethylpyrazine fills a specific structural niche within the Wagner et al. (1999) framework: it is a tetrasubstituted pyrazine carrying two ethyl and two methyl groups in a 2,3/5,6 arrangement, which was not among the 80 compounds measured in that foundational study [2]. Its procurement would enable SAR expansion to test whether the exceptionally low odour thresholds reported for 2,3-diethyl-5-methylpyrazine (0.014 ng/L air) [2] are preserved, enhanced, or diminished upon addition of the sixth-position methyl group, directly testing steric tolerance models of the theoretical pyrazine odorant receptor.

Non-Food Industrial Fragrance or Surrogate Flavour Research Use

Given the compound's documented roasted, nutty aroma character [1] and its complete absence from FEMA, JECFA, and DG SANTE food flavouring registries [2], its current procurement fit is strongest in non-food industrial fragrance research, aroma chemical library building, or as a surrogate reference for food flavour R&D where regulatory approval is not yet required (e.g., early-stage discovery, sensory threshold determination, or GC-olfactometry method development). Suppliers listing 2,3-diethyl-5,6-dimethylpyrazine at ≥95% purity (e.g., CymitQuimica, now discontinued) [3] reinforce its niche positioning as a research-grade compound rather than a production-scale food ingredient.

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